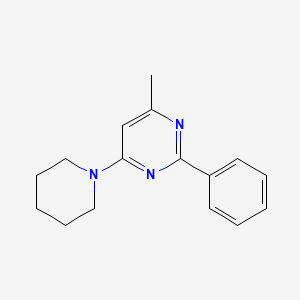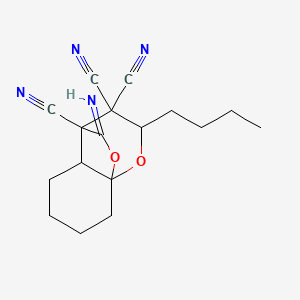![molecular formula C27H24ClN5O4S B11091819 3'-(3-chlorophenyl)-1-{[4-(4-nitrophenyl)piperazin-1-yl]methyl}-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B11091819.png)
3'-(3-chlorophenyl)-1-{[4-(4-nitrophenyl)piperazin-1-yl]methyl}-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-(3-chlorophenyl)-1-{[4-(4-nitrophenyl)piperazin-1-yl]methyl}-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione is a complex organic compound that features a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(3-chlorophenyl)-1-{[4-(4-nitrophenyl)piperazin-1-yl]methyl}-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Spirocyclic Formation: The spiro[indole-3,2’-thiazolidine] structure is formed through a cyclization reaction involving the indole derivative and a thiazolidine precursor.
Substitution Reactions:
Piperazine Derivatization: The piperazine ring is introduced via a nucleophilic substitution reaction, where the piperazine derivative reacts with a suitable electrophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thiazolidine moieties.
Reduction: Reduction reactions can target the nitro group on the phenyl ring, converting it to an amine.
Substitution: The compound can participate in various substitution reactions, especially at the piperazine and phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Halogenated precursors and nucleophiles like amines or thiols are commonly used.
Major Products
Oxidation: Products may include oxidized derivatives of the indole and thiazolidine rings.
Reduction: The primary product is the corresponding amine derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It can be used in studies related to receptor binding and enzyme inhibition.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a therapeutic agent. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug development.
Industry
Industrially, the compound can be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3’-(3-chlorophenyl)-1-{[4-(4-nitrophenyl)piperazin-1-yl]methyl}-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione likely involves interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating biological pathways. The exact pathways and targets would require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
- 3’-(3-chlorophenyl)-1-{[4-(4-aminophenyl)piperazin-1-yl]methyl}-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione
- 3’-(3-bromophenyl)-1-{[4-(4-nitrophenyl)piperazin-1-yl]methyl}-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione
Uniqueness
The uniqueness of 3’-(3-chlorophenyl)-1-{[4-(4-nitrophenyl)piperazin-1-yl]methyl}-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione lies in its specific combination of functional groups and spirocyclic structure. This combination may confer unique biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C27H24ClN5O4S |
|---|---|
Molecular Weight |
550.0 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-1'-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione |
InChI |
InChI=1S/C27H24ClN5O4S/c28-19-4-3-5-22(16-19)32-25(34)17-38-27(32)23-6-1-2-7-24(23)31(26(27)35)18-29-12-14-30(15-13-29)20-8-10-21(11-9-20)33(36)37/h1-11,16H,12-15,17-18H2 |
InChI Key |
BNTQYWOIKKJHKI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC(=CC=C5)Cl)C6=CC=C(C=C6)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(diethylamino)ethyl 4-({1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclohexyl}amino)benzoate](/img/structure/B11091748.png)
![N-[1-(Adamantan-1-YL)ethyl]-2-{[5-(4-methoxybenzyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide](/img/structure/B11091751.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(N-methyl4-fluorobenzenesulfonamido)acetamide](/img/structure/B11091761.png)
![2-{1-benzyl-3-[2-(2-fluorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B11091764.png)
![Tricyclo[3.3.1.1(3,7)]decan-6-one, 7-methyl-5-propyl-2-thiophen-2-yl-1,3-diaza-](/img/structure/B11091769.png)
![Ethyl 2-{[(3-chlorophenyl)carbonyl]amino}-5-(cyclohexylcarbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B11091775.png)

![N-(4-ethoxyphenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11091786.png)
![1-[4-(Difluoromethoxy)phenyl]-3-morpholin-4-ylthiourea](/img/structure/B11091789.png)

![3-[(1,1,2,3,3,3-Hexafluoropropyl)sulfanyl]-4-hydroxy-2H-chromen-2-one](/img/structure/B11091797.png)
![3-chloro-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}benzamide](/img/structure/B11091812.png)
![4-(4-chlorophenyl)-N,1-diphenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide](/img/structure/B11091813.png)
![1,5-Diethyl-3,7-bis-(4-methoxy-benzoyl)-3,7-diaza-bicyclo[3.3.1]nonan-9-one](/img/structure/B11091821.png)
